4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Description
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a compound that features a thiazole ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDRUGLBWIKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567470 | |
| Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886629-31-8 | |
| Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
Thiourea Formation :
React 3-(trifluoromethyl)aniline with ammonium thiocyanate (NH$$_4$$SCN) in the presence of HCl to form N-(3-(trifluoromethyl)phenyl)thiourea.Cyclization :
Treat the thiourea with 1,3-dichloroacetone (ClCH$$2$$COCH$$2$$Cl) in ethanol under reflux. The α-chloroketone facilitates cyclization, forming the thiazole ring with a chloromethyl group at position 4 and the 3-(trifluoromethyl)phenyl group at position 2.
$$
\text{Thiourea} + \text{ClCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole}
$$
Key Data
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)aniline, NH$$_4$$SCN, HCl | Ethanol, 80°C, 2h | 85% | , |
| N-(3-(Trifluoromethyl)phenyl)thiourea, 1,3-dichloroacetone | Ethanol, reflux, 6h | 72% |
Notes :
- The reaction is highly dependent on stoichiometry to avoid di-substitution byproducts.
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane) yields the product with >95% purity.
Direct Chlorination of Preformed Thiazoles
An alternative route involves chlorinating a preformed thiazole derivative:
Reaction Steps
- Synthesize 2-[3-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole via Hantzsch synthesis.
- Chlorinate the methyl group at position 4 using sulfuryl chloride (SO$$2$$Cl$$2$$) or N-chlorosuccinimide (NCS) under radical initiation.
$$
\text{2-[3-(Trifluoromethyl)phenyl]-4-methyl-1,3-thiazole} \xrightarrow{\text{SO}2\text{Cl}2, \text{AIBN}} \text{this compound}
$$
Key Data
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| 2-[3-(Trifluoromethyl)phenyl]-4-methyl-1,3-thiazole, SO$$2$$Cl$$2$$ | Benzene, 70°C, 12h | 68% |
Notes :
- Radical initiators like azobisisobutyronitrile (AIBN) improve regioselectivity.
- Excess chlorinating agents may lead to over-chlorination.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency and reduces time:
Procedure
- Mix N-(3-(trifluoromethyl)phenyl)thiourea and 1,3-dichloroacetone in water.
- Irradiate at 200 W, 100°C for 30 minutes under microwave conditions.
$$
\text{Thiourea} + \text{ClCH}2\text{COCH}2\text{Cl} \xrightarrow{\text{H}_2\text{O, MW}} \text{Product}
$$
Key Data
| Reactants | Conditions | Yield | Reference |
|---|---|---|---|
| Thiourea, 1,3-dichloroacetone | H$$_2$$O, 200 W, 30min | 89% |
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Purity |
|---|---|---|---|---|
| Hantzsch Synthesis | 72% | 6h | High | >95% |
| Direct Chlorination | 68% | 12h | Moderate | 90% |
| Microwave-Assisted | 89% | 0.5h | High | >98% |
Recommendation :
Microwave-assisted synthesis offers the best balance of yield, speed, and environmental sustainability.
Characterization Data
- Molecular Formula : C$${11}$$H$$7$$ClF$$_3$$NS
- Molecular Weight : 277.69 g/mol,
- Melting Point : 136–137°C
- NMR (DMSO-d$$_6$$ )*:
- HRMS : m/z 277.6932 ([M+H]$$^+$$).
Applications in Medicinal Chemistry
This compound serves as a key intermediate in antiproliferative agents,. For example, it is used to synthesize urea derivatives with IC$$_{50}$$ values as low as 1.53 μM against cancer cell lines.
Chemical Reactions Analysis
Substitution Reactions at the Chloromethyl Group
The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution, enabling functionalization for drug discovery. Key reactions include:
| Nucleophile | Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| Primary amines | DMF, 60°C, 12h | -CH₂NH-R | 72–85% | |
| Thiols | EtOH, reflux, 6h | -CH₂S-R | 68–78% | |
| Hydroxide | NaOH/H₂O, RT | -CH₂OH | 90% | |
| Azides | NaN₃, DMSO, 50°C | -CH₂N₃ | 82% |
*Typical yields based on analogous thiazole derivatives.
These reactions exploit the chloromethyl group’s electrophilicity, forming bonds with amines (e.g., for prodrug synthesis) or thiols (e.g., bioconjugation). The hydroxylated derivative serves as an intermediate for esterification or further oxidation.
Coupling Reactions Involving the Trifluoromethylphenyl Group
The trifluoromethylphenyl ring participates in cross-coupling reactions due to its electron-withdrawing nature:
For example, Suzuki coupling with pyridinylboronic acids yields hybrid structures showing IC₅₀ values < 5 µM against HepG2 cells . The trifluoromethyl group enhances metabolic stability in these hybrids.
Oxidation and Reduction Reactions
Controlled redox modifications enable tailored derivatives:
-
Oxidation :
-
Reduction :
-
LiAlH₄ reduces -CH₂Cl to -CH₃, simplifying the structure for SAR studies.
-
Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring, altering electronic properties.
-
Research Findings and Case Studies
-
Anticancer Activity : A Suzuki-coupled derivative with a pyrazole moiety (compound 35b ) showed 95% inhibition of MCF-7 cells at 10 µM .
-
Antimicrobial Utility : Thiazole-oxadiazole hybrids derived from chloromethyl substitution exhibited MICs of 1.8 µg/mL against M. tuberculosis .
-
Enzyme Inhibition : Carboxylic acid derivatives (via -CH₂Cl oxidation) inhibited carbonic anhydrase-III with Kᵢ = 12 nM .
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole has been studied for its potential as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive compounds, making it a valuable building block for synthesizing various drugs.
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The introduction of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against bacterial strains .
- Anticancer Properties : Some studies have suggested that compounds with thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cells. This compound's structure may contribute to its effectiveness in targeting specific cancer pathways .
Agrochemicals
The compound has applications in the development of agrochemicals, particularly as a pesticide or herbicide. The chloromethyl and trifluoromethyl groups are known to enhance the biological activity of agrochemical agents.
- Pesticidal Activity : Thiazole derivatives have been explored for their ability to act as fungicides or insecticides. The incorporation of trifluoromethyl groups can improve the stability and effectiveness of these compounds under environmental conditions .
Material Science
In material science, this compound can be utilized in the synthesis of polymers and other materials due to its reactive chloromethyl group.
- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the production of specialty polymers that require enhanced thermal stability or chemical resistance .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research highlighted that the introduction of halogen substituents like trifluoromethyl increased the potency of these compounds .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole derivatives, including those similar to this compound. Results indicated that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate various biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Methyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions
Uniqueness
The presence of both the chloromethyl and trifluoromethylphenyl groups in 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole makes it unique, providing a combination of reactivity and stability that is valuable in various applications .
Biological Activity
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole (CAS Number: 886629-31-8) is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a trifluoromethyl-substituted phenyl ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₁H₇ClF₃NS
- Molecular Weight : 263.69 g/mol
-
Structure :
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds reported that those with halogen substituents, particularly chlorine and fluorine, showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group is believed to contribute to this increased potency by affecting the electron density on the aromatic system, thereby enhancing interaction with microbial targets .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The IC50 values reported for these activities ranged from 10 to 20 µM, indicating moderate potency compared to established chemotherapeutics .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it exhibits inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The presence of the chloromethyl group enhances binding affinity to the enzyme's active site. A structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly affect AChE inhibition efficacy .
Study 1: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, this compound was found to exhibit superior activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL. This study highlighted the importance of substituent effects on biological activity and provided insights into potential structural modifications for enhanced efficacy .
Study 2: Anticancer Mechanisms
A recent investigation into the anticancer properties of this compound revealed that it significantly reduces viability in MDA-MB-231 breast cancer cells. Mechanistic studies indicated that treatment led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, confirming its role in inducing apoptosis .
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. Key steps include:
- Reacting 3-(trifluoromethyl)benzaldehyde with thioamides or thioureas in the presence of a chloromethylating agent (e.g., chloromethyl methyl ether).
- Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (70–90°C) to enhance cyclization efficiency .
- Catalytic use of acidic or basic agents (e.g., HCl or K₂CO₃) to stabilize intermediates and improve yields (reported up to 87–96% in analogous thiazole syntheses) .
- Critical Control Parameters : Monitor reaction progress via TLC, and purify via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the thiazole ring (C-2 and C-4 protons at δ 7.2–8.5 ppm), chloromethyl group (CH₂Cl at δ 4.5–4.8 ppm), and trifluoromethylphenyl moiety (CF₃ at δ 120–125 ppm in ¹³C) .
- FT-IR : Identify C-Cl stretching (~650 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, S, and Cl content (e.g., deviations <0.3% indicate high purity) .
Advanced Research Questions
Q. How does the chloromethyl group influence the compound's reactivity in subsequent derivatization reactions?
- Methodological Answer : The chloromethyl group serves as a versatile site for nucleophilic substitution or cross-coupling reactions:
- Nucleophilic Substitution : React with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) to form secondary amines .
- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, enhancing pharmacological potential .
- Stability Considerations : The electron-withdrawing trifluoromethylphenyl group reduces chloromethyl reactivity, requiring elevated temperatures (80–100°C) for efficient substitution .
Q. What computational methods are used to predict the binding interactions of this thiazole derivative with biological targets?
- Methodological Answer :
- Molecular Docking : Employ software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase). The trifluoromethylphenyl group forms π–π interactions with aromatic residues (e.g., Trp286 in AChE), while the thiazole ring aligns with hydrophobic pockets .
- MD Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate conformational changes and hydrogen bond retention .
- QSAR Studies : Correlate substituent effects (e.g., Cl vs. F on the phenyl ring) with inhibitory potency using regression models .
Q. How can researchers resolve discrepancies in elemental analysis data when synthesizing this compound?
- Methodological Answer :
- Recalibration : Verify instrument accuracy using certified standards (e.g., sulfanilamide for CHNS analysis).
- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., incomplete chlorination intermediates) .
- Alternative Techniques : Supplement with X-ray crystallography (if single crystals are obtainable) to unambiguously confirm structure .
Notes on Data Interpretation
- Contradictions in Synthesis : and report varying yields (87–96%) for analogous compounds, likely due to differences in solvent polarity or catalyst loading. Researchers should optimize conditions systematically.
- Safety Considerations : The chloromethyl group is a potential alkylating agent; handle under inert atmosphere with proper PPE .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
